molecular formula C10H8N2O4 B6160619 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1427082-31-2

6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B6160619
CAS No.: 1427082-31-2
M. Wt: 220.18 g/mol
InChI Key: MAJRQHDIAIZCQX-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid (MCIPC) is an organic compound belonging to the imidazopyridine family. It is a white crystalline solid with a molecular weight of 218.22 g/mol. MCIPC is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been studied extensively for its potential applications in medicine, biochemistry, and pharmacology.

Mechanism of Action

6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid acts as a proton acceptor in the presence of a strong base, such as potassium tert-butoxide. This allows it to react with other compounds to form a variety of different products. It can also act as a proton donor when it reacts with a strong acid, such as hydrochloric acid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been reported to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly stable and can be stored for long periods of time without degrading. Additionally, it is relatively non-toxic and has low reactivity. However, this compound does have some limitations for use in laboratory experiments. It is not soluble in water and can be difficult to dissolve in organic solvents. Additionally, it can react with other compounds to form unwanted side products.

Future Directions

There are several potential future directions for the use of 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid. It could be used in the synthesis of new pharmaceuticals and other organic compounds. It could also be used in the development of new fluorescent dyes and other fluorescent compounds. Additionally, it could be used in the development of new peptides and peptidomimetics. Finally, it could be studied further for its potential biochemical and physiological effects.

Synthesis Methods

6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be synthesized through two different methods. The first method involves a reaction of 3-methoxycarbonyl-1,2-imidazole with pyridine-3-carboxylic acid in the presence of a base such as sodium hydroxide. The second method involves the reaction of 3-methoxycarbonyl-1,2-imidazole with pyridine-3-carboxylic acid in the presence of a strong base such as potassium tert-butoxide.

Scientific Research Applications

6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, this compound has been used in the synthesis of fluorescent dyes and other fluorescent compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves the reaction of 2-aminopyridine with ethyl chloroformate to form ethyl 2-(pyridin-2-yl)acetate. This intermediate is then reacted with 2-bromoacetophenone to form ethyl 2-(1-(2-bromoacetophenone)pyridin-2-yl)acetate. The final step involves the hydrolysis of this intermediate to form the target compound.", "Starting Materials": [ "2-aminopyridine", "ethyl chloroformate", "2-bromoacetophenone" ], "Reaction": [ "Step 1: Reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(pyridin-2-yl)acetate.", "Step 2: Reaction of ethyl 2-(pyridin-2-yl)acetate with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form ethyl 2-(1-(2-bromoacetophenone)pyridin-2-yl)acetate.", "Step 3: Hydrolysis of ethyl 2-(1-(2-bromoacetophenone)pyridin-2-yl)acetate in the presence of a strong acid such as hydrochloric acid to form 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid." ] }

1427082-31-2

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

6-methoxycarbonylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-2-3-8-11-4-7(9(13)14)12(8)5-6/h2-5H,1H3,(H,13,14)

InChI Key

MAJRQHDIAIZCQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2C(=O)O)C=C1

Purity

95

Origin of Product

United States

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